molecular formula C11H12FN3 B2721351 [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368631-59-7

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine

Cat. No.: B2721351
CAS No.: 1368631-59-7
M. Wt: 205.236
InChI Key: OKUGMDKZRKPULV-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine: is a chemical compound with the molecular formula C10H11FN2 It is an aromatic heterocyclic compound that contains both fluorobenzyl and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine typically involves the reaction of 4-fluorobenzylamine with imidazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of 4-fluorobenzyl chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole ketones or aldehydes, while reduction can produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Fluorobenzylamine: A simpler analog with similar fluorobenzyl functionality but lacking the imidazole ring.

    1-(4-Fluorobenzyl)-1H-imidazole: Similar structure but without the methanamine group.

    1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine: A chlorinated analog with potentially different reactivity and biological activity.

Uniqueness: The presence of both the fluorobenzyl and imidazole groups in [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine provides a unique combination of properties. The fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring offers versatile reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGMDKZRKPULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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